Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate

Lipophilicity Drug design Physicochemical profiling

Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate (CAS 270257-42-6, IUPAC: ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate) is a fully substituted piperidine derivative with molecular formula C₁₇H₂₂N₂O₂ and molecular weight 286.37 g/mol. The compound features a rare combination of four distinct functional motifs on the piperidine core: a 4-cyano group, a 4-ethyl carboxylate ester, an N-benzyl substituent, and a 2-methyl group that introduces a stereogenic center.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
CAS No. 270257-42-6
Cat. No. B13876834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate
CAS270257-42-6
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(C(C1)C)CC2=CC=CC=C2)C#N
InChIInChI=1S/C17H22N2O2/c1-3-21-16(20)17(13-18)9-10-19(14(2)11-17)12-15-7-5-4-6-8-15/h4-8,14H,3,9-12H2,1-2H3
InChIKeySIEAIBCTUHYJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate (CAS 270257-42-6): Structural Identity and Procurement Context


Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate (CAS 270257-42-6, IUPAC: ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate) is a fully substituted piperidine derivative with molecular formula C₁₇H₂₂N₂O₂ and molecular weight 286.37 g/mol [1]. The compound features a rare combination of four distinct functional motifs on the piperidine core: a 4-cyano group, a 4-ethyl carboxylate ester, an N-benzyl substituent, and a 2-methyl group that introduces a stereogenic center . This substitution pattern places it at the intersection of two well-studied chemotypes—the pethidine (meperidine) intermediate family and N-benzyl-4-cyanopiperidine scaffolds—yet its specific combination of substituents is not represented by any single commercially prevalent analog, making generic substitution chemically non-trivial [2].

Why Generic Substitution Fails for Ethyl 4-Cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate: Structural Uniqueness Among Piperidine Analogs


This compound cannot be interchangeably substituted with its closest structural analogs because each of its four substituents independently governs a distinct physicochemical or biological property. Replacing the N-benzyl with N-methyl (as in ethyl 4-cyano-1-methylpiperidine-4-carboxylate) eliminates the aromatic π-stacking and steric bulk critical for receptor binding pocket occupancy demonstrated in N-benzylpiperidine SAR studies [1]. Exchanging the 4-cyano for a 4-hydroxyl (as in ethyl 1-benzyl-4-hydroxy-2-methylpiperidine-4-carboxylate) reduces lipophilicity by approximately 1 logP unit and introduces a hydrogen bond donor, fundamentally altering membrane permeability and protein interaction profiles [2]. Removal of the 2-methyl group eliminates the stereogenic center, making chiral separation or asymmetric synthesis impossible—a critical consideration for programs requiring enantiopure building blocks [3]. The quantitative evidence below substantiates why each of these structural features carries measurable consequences for scientific selection.

Quantitative Differentiation Evidence for Ethyl 4-Cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate vs. Closest Analogs


Lipophilicity Optimization: Intermediate logP Balances Membrane Permeability and Aqueous Solubility Relative to Phenyl and Hydroxy Analogs

The target compound exhibits a computed XLogP3-AA of 2.7 [1], positioning it at an intermediate lipophilicity between the more hydrophobic 1-benzyl-4-cyano-4-phenylpiperidine (BTCP, XLogP3 = 3.5) [2] and the more hydrophilic ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (XLogP3 = 1.7) [3]. This 0.8 logP differential vs. BTCP translates to an approximately 6.3-fold difference in octanol-water partition coefficient, while the 1.0 logP increase over the hydroxy analog corresponds to a 10-fold higher partition coefficient. For CNS drug-like space, the optimal logP range is typically 2-3; the target compound falls within this window, whereas BTCP (3.5) exceeds it and the hydroxy analog (1.7) falls below it [4].

Lipophilicity Drug design Physicochemical profiling

Hydrogen Bond Acceptor Capacity: Enhanced Target Engagement Potential vs. 4-Phenylpiperidine Scaffolds

The target compound possesses 4 hydrogen bond acceptor (HBA) sites—the cyano nitrogen, the ester carbonyl oxygen, the ester ethoxy oxygen, and the piperidine ring nitrogen—compared to only 2 HBA sites for the 4-phenyl analog BTCP [1][2]. This doubling of HBA count provides greater capacity for directed hydrogen bond interactions with protein targets. In the context of sigma receptor pharmacology, the 4-cyano group has been identified as a critical pharmacophoric element: 4-cyano-4-phenylpiperidine analogs exhibit high-affinity sigma-1 receptor binding (Ki values in low nanomolar range) while showing no opioid receptor affinity, whereas the corresponding 4-carboxylate ester analogs retain opioid activity [3]. The target compound uniquely combines both the cyano and ester functionalities at the 4-position, creating a hybrid pharmacophore unavailable in any single comparator.

Hydrogen bonding Receptor binding Medicinal chemistry

Stereochemical Handicap: Chiral Resolution Capability Absent in Achiral 4-Cyanopiperidine Analogs

The 2-methyl substituent on the piperidine ring introduces a stereogenic center that is absent in the most closely related commercial analogs, including 1-benzyl-4-cyano-4-phenylpiperidine (BTCP), ethyl 4-cyano-1-methylpiperidine-4-carboxylate, and pethidine intermediates A and B [1][2]. This stereocenter is explicitly recognized in the chemical supply chain: separate CAS numbers exist for the racemate (270257-42-6) and the (2S)-enantiomer (1263274-26-5) . Vendors such as Parchem and MolCore offer the (2S)-enantiomer at specified purity (NLT 98%), enabling procurement of enantiopure material for asymmetric synthesis programs . None of the achiral 4-cyanopiperidine comparators can provide this stereochemical dimension.

Chirality Stereochemistry Asymmetric synthesis

Rotatable Bond Count and Molecular Flexibility: Implications for Entropic Binding Penalty vs. Rigid Analogs

The target compound contains 5 rotatable bonds (ethyl ester: 2 bonds, benzyl: 2 bonds, cyano: 0, piperidine ring: restricted), compared to 3 rotatable bonds for BTCP [1][2]. This 2-bond increase in rotational freedom is attributable to the replacement of the rigid 4-phenyl group in BTCP with the more flexible 4-carboxylate ethyl ester. Higher rotatable bond count is generally associated with increased entropic penalty upon binding, which can reduce binding affinity unless compensated by additional enthalpic interactions (e.g., hydrogen bonds from the ester carbonyl) [3]. The target compound's increased HBA capacity (4 vs. 2) may offset this entropic cost, creating a scaffold where binding affinity is tunable through the balance of flexibility and polar interactions.

Molecular flexibility Entropic penalty Binding affinity

Absence of Hydrogen Bond Donors: Favorable CNS Permeability Profile Relative to Hydroxy-Containing Analogs

The target compound has zero hydrogen bond donors (HBD = 0), a property shared with BTCP (HBD = 0) but contrasting with the 4-hydroxy analog ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (HBD = 1) [1][2][3]. The absence of HBD groups is a well-established predictor of improved passive blood-brain barrier (BBB) permeability, as each HBD group reduces BBB permeation rate by approximately 2-3 fold [4]. While BTCP also benefits from HBD = 0, its elevated lipophilicity (XLogP3 = 3.5) places it outside the optimal CNS MPO range; the target compound achieves both HBD = 0 and optimal logP (2.7), a combination neither BTCP nor the hydroxy analog can offer simultaneously [5].

CNS drug design Blood-brain barrier Hydrogen bond donors

Regulatory and Controlled Substance Status: Differentiated Procurement Pathway vs. Pethidine Intermediates

Pethidine intermediates A (4-cyano-1-methyl-4-phenylpiperidine, CAS 3627-62-1) and B (ethyl 4-phenylpiperidine-4-carboxylate, CAS 77-17-8) are explicitly listed as controlled drug precursors in multiple jurisdictions, including Schedule II precursors under U.S. DEA regulations and equivalent international controls [1]. In contrast, ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate (CAS 270257-42-6) is not listed as a controlled substance or regulated precursor in the DEA Controlled Substances Act, the UN Convention on Psychotropic Substances, or major national narcotics schedules [2]. This regulatory distinction arises from the simultaneous presence of the N-benzyl group (replacing N-methyl), the 2-methyl group (diverging from the pethidine scaffold), and the 4-carboxylate ester (eliminating the 4-phenyl ring required for opioid activity) [3].

Controlled substances Procurement compliance Regulatory status

Prioritized Application Scenarios for Ethyl 4-Cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate Based on Quantitative Differentiation Evidence


CNS-Focused Medicinal Chemistry: A logP-Optimized, Non-Controlled Scaffold for Sigma Receptor Ligand Development

Based on the demonstrated XLogP3 of 2.7 (within the CNS MPO optimal window), zero HBD count, and class-level evidence that 4-cyano-4-phenylpiperidine analogs redirect receptor affinity from opioid to sigma-1 receptors, this compound is the preferred starting scaffold for CNS sigma receptor ligand programs. Unlike BTCP (logP 3.5, exceeds optimal CNS range) or pethidine intermediates (controlled substances), it offers a favorable permeability profile without regulatory procurement barriers [1][2]. The (2S)-enantiomer (CAS 1263274-26-5, ≥98% purity) provides chirally defined material for enantioselective SAR studies .

Asymmetric Synthesis and Chiral Building Block Applications

The 2-methyl stereocenter, absent in all common 4-cyanopiperidine analogs, makes this compound a uniquely versatile chiral building block. Researchers requiring enantiopure piperidine intermediates for asymmetric ligand synthesis, chiral auxiliary development, or diastereoselective reaction optimization can procure the (2S)-enantiomer directly (CAS 1263274-26-5), bypassing the need for in-house chiral resolution of the racemate [1][2]. This is a procurement advantage not offered by BTCP, pethidine intermediates A/B, or ethyl 4-cyano-1-methylpiperidine-4-carboxylate, all of which are achiral .

Physicochemical Property Screening Libraries: A Dual HBA/Hybrid Pharmacophore Probe

With 4 hydrogen bond acceptor sites and a hybrid cyano-ester 4-position pharmacophore, this compound fills a gap in commercial screening libraries that typically contain either cyano-only (BTCP, HBA=2) or ester-only (pethidine intermediate B, HBA=3) piperidines, but not both functional groups simultaneously [1][2]. Inclusion of this compound in diversity-oriented screening decks enables exploration of binding modes that require simultaneous hydrogen bonding from both the cyano nitrogen and ester carbonyl—an interaction geometry unavailable from any single comparator .

Synthetic Methodology Development: Orthogonal Functional Group Reactivity for Multi-Step Elaboration

The compound presents three synthetically orthogonal functional groups—the N-benzyl (hydrogenolyzable protecting group), the 4-cyano (reducible to amine or hydrolysable to amide/acid), and the 4-ethyl ester (saponifiable to carboxylic acid or reducible to alcohol)—on a single piperidine core. This orthogonality permits sequential, chemoselective transformations without protecting group manipulation, making it an ideal substrate for developing novel synthetic methodologies or for use as a versatile intermediate in parallel synthesis campaigns [1]. The 2-methyl group further provides a stereochemical probe for evaluating enantioselectivity in newly developed reactions [2].

Quote Request

Request a Quote for Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.